3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol hydrochloride , which precisely describes its molecular architecture. The root structure is a cyclohexanol ring (cyclohexan-1-ol), substituted at the 3-position with an aminomethyl group ($$-\text{CH}2\text{NH}2$$) and methyl groups at the 3, 5, and 5 positions. The hydrochloride suffix indicates the presence of a hydrochloric acid counterion, forming a stable salt.
Key identifiers include:
- CAS Registry Number : 1363404-90-3
- SMILES Notation : $$\text{CC1(CC(CC(C1)(C)CN)O)C.Cl}$$
- InChI Key : $$\text{BFYPTFNCBWHOTM-UHFFFAOYSA-N}$$
Synonyms such as 3-(AMINOMETHYL)-3,5,5-TRIMETHYLCYCLOHEXANOL HCL and 3-Aminomethyl-3,5,5-trimethylcyclohexanol are frequently used in industrial and academic contexts.
Historical Context and Discovery Timeline
The synthesis of this compound emerged from advancements in catalytic hydrogenation and reductive amination methodologies in the early 21st century. A pivotal patent filed in 2012 described a method for preparing related cyclohexylamine derivatives via ammonolysis of nitriles, utilizing primary amines and hydrogenation catalysts. By 2015, Chinese researchers had optimized routes for producing its dimethylaminomethyl analog, highlighting the compound’s role as a precursor in specialty chemical synthesis.
The compound’s PubChem entry (CID 71741924) was first created in 2013, with subsequent modifications reflecting updates to its physicochemical data. These milestones underscore its growing relevance in pharmaceutical and polymer research.
Position Within Cyclohexanol Derivative Taxonomy
As a cyclohexanol derivative, this compound belongs to a class of molecules defined by a hydroxylated six-membered carbocycle with diverse substituents. Its structural features align it with two subcategories:
- Aminomethyl Cyclohexanols : Characterized by the $$-\text{CH}2\text{NH}2$$ group, these derivatives are intermediates in epoxy curing agents and corrosion inhibitors.
- Polymethylated Cyclohexanols : The 3,5,5-trimethyl configuration enhances steric hindrance, influencing solubility and reactivity.
The table below compares key properties with related cyclohexanol derivatives:
Properties
Molecular Formula |
C10H22ClNO |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;/h8,12H,4-7,11H2,1-3H3;1H |
InChI Key |
BFYPTFNCBWHOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride typically involves the reaction of 3-cyano-3,5,5-trimethylcyclohexanone with hydroxylamine to form 3-cyano-3,5,5-trimethylcyclohexanone oxime. This intermediate is then hydrogenated in the presence of liquid ammonia and a hydrogenation catalyst under specific conditions (50°C to 120°C and 5 MPa to 15 MPa) to yield 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Epoxy Curing Reaction
The compound acts as a hardener in epoxy systems by reacting with epoxide groups to form a cross-linked polymer:
This reaction enhances the mechanical and thermal resistance of epoxy resins .
Hydrolysis
Under acidic or basic conditions, the compound undergoes hydrolysis to form amino alcohols and cyclohexanol derivatives :
Aminolysis
The compound participates in nucleophilic substitution reactions with electrophiles, such as acid chlorides, to produce amides or quaternary ammonium salts :
Stability and Degradation
Scientific Research Applications
Chemical Intermediate in Epoxy Resins
Epoxy Resins and Hardeners
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is primarily utilized as a hardener in epoxy resin systems. Its unique chemical structure allows it to react with epoxy compounds to form cross-linked networks that enhance the mechanical properties and durability of the final products. The compound is particularly effective in:
- Self-Leveling Flooring Systems : Used in construction for creating smooth surfaces.
- Coatings : Provides superior corrosion protection for metals and enhances adhesion properties in various applications.
- Adhesives : Functions as a curing agent to improve bonding strength.
The production volume of this compound is approximately 35,000 tons per year globally, with significant manufacturing sites located in Germany and the USA .
Environmental Safety and Toxicology
Toxicological Profile
Extensive studies have been conducted to assess the safety of this compound. Key findings include:
- Mutagenicity : The compound has been shown not to be mutagenic in various assays (e.g., Ames test), indicating no significant genetic damage potential .
- Reproductive Toxicity : In a 90-day oral study in rats, no adverse effects on reproductive organs were noted. The NOAEL (No Observed Adverse Effect Level) for maternal toxicity was determined to be 50 mg/kg body weight per day .
- Environmental Impact : It has low volatility from surface waters and is primarily found in water compartments due to its solubility characteristics. Predicted environmental concentrations are considered low in toxicological significance .
Case Study 1: Civil Engineering Applications
In civil engineering, the compound is employed in:
- Concrete Protection and Repair : Enhances the durability of concrete structures against environmental stressors.
- Paving Materials : Used in formulations that require high mechanical strength and resistance to wear.
Case Study 2: Consumer Products
The compound is also found in various consumer products such as:
- Hardeners for Paints and Coatings : Over 247 products containing this compound have been registered in Sweden alone, highlighting its widespread use .
Comparative Data Table
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Construction | Self-leveling flooring systems | Smooth surface finish |
| Concrete protection | Enhanced durability | |
| Paving materials | High wear resistance | |
| Coatings & Adhesives | Corrosion-resistant coatings | Superior adhesion properties |
| Adhesives | Improved bonding strength | |
| Consumer Products | Hardeners for paints | Wide range of applications |
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. This can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride with structurally related compounds, emphasizing molecular features, similarity scores, and applications.
Table 1: Key Comparative Data
Notes:
- Similarity Scores (0.72–0.91): Computed based on structural and functional group alignment. Higher scores (>0.85) indicate shared cyclohexanol/amine motifs, while lower scores reflect differences in ring size (e.g., cyclobutanol) or substituent positions .
- Molecular Weight Trends: Smaller analogs (e.g., C₄H₁₀ClNO) prioritize membrane permeability in drug design, whereas bulkier derivatives (e.g., C₁₀H₂₂ClNO) may enhance binding specificity in biochemical assays .
- Applications: High-similarity compounds (e.g., (trans-4-Aminocyclohexyl)methanol HCl) are used as ligands in protein studies due to their stereochemical precision . Lower-similarity analogs (e.g., cis-3-Aminocyclobutanol HCl) are explored for metabolic stability in preclinical trials .
Key Structural and Functional Differences
Ring Size and Rigidity: The target compound’s cyclohexanol ring provides greater conformational flexibility compared to cyclobutanol derivatives, which exhibit restricted rotation and altered solubility profiles .
Aminomethyl vs. Amino Groups: The aminomethyl moiety (-CH₂NH₂) in the target compound introduces a longer linker between the amine and the ring, affecting hydrogen-bonding capabilities relative to direct amino-substituted analogs (e.g., (1R,3R)-3-Aminocyclohexanol HCl) .
Research Implications
- Synthetic Chemistry : The target compound’s methyl groups may complicate synthesis but improve thermal stability in reaction conditions .
Biological Activity
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is a compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of its biological effects, toxicological data, and relevant case studies.
- Chemical Formula : CHNO·HCl
- Molecular Weight : 201.75 g/mol
- CAS Number : 2855-13-2
Biological Activity
The biological activity of this compound can be summarized as follows:
-
Toxicity and Irritation :
- The compound is classified as a strong irritant to skin and eyes. Acute exposure can lead to severe eye damage and skin irritation, with potential for contact dermatitis upon repeated exposure .
- The LD50 (lethal dose for 50% of the population) in male rats is reported to be approximately 1,030 mg/kg when administered orally .
- Sensitization :
- Mutagenicity :
- Reproductive and Developmental Toxicity :
Occupational Exposure
Frequent occupational exposure to 3-(aminomethyl)-3,5,5-trimethylcyclohexanol has been associated with allergic contact dermatitis in humans. A documented case highlighted a worker developing symptoms after prolonged exposure to the compound in an industrial setting .
Animal Studies
In a study involving inhalation exposure of rats over 14 days, no NOAEL (No Observed Adverse Effect Level) could be determined at the lowest observed LOAEL (Lowest Observed Adverse Effect Level) of 18 mg/m³, indicating respiratory irritation potential .
Summary Table of Biological Activity
Q & A
Q. What are the recommended analytical methods for confirming the structural identity of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride?
To verify structural identity, use a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
- 1H/13C NMR : Compare experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities in stereochemistry or substituent positions .
- High-resolution MS (HRMS) : Confirm molecular weight (285.81 g/mol) and isotopic patterns, ensuring alignment with the formula C15H23NO2·HCl .
- X-ray crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable.
Q. How should researchers handle discrepancies in purity assessments between different analytical techniques?
Discrepancies often arise from technique-specific limitations:
- HPLC vs. titration : HPLC may detect trace impurities (e.g., diastereomers), while acid-base titration quantifies free amine content. Cross-validate using ion chromatography or Karl Fischer titration for water content .
- Thermogravimetric analysis (TGA) : Use to assess residual solvents or hydration states that may skew purity calculations .
Q. What safety protocols are critical for laboratory handling of this compound?
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture, as per safety data sheets (SDS) .
- Hazard mitigation : Use fume hoods for weighing; avoid contact with oxidizing agents (risk of exothermic decomposition). Refer to SDS Section 8 (Exposure Controls) for PPE guidelines .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and enantiomeric purity?
- Chiral resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) during synthesis to enhance enantiomeric excess (ee).
- Catalytic asymmetric synthesis : Explore transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective amination .
- Process analytical technology (PAT) : Monitor reaction kinetics in real-time via in-situ FTIR or Raman spectroscopy to adjust parameters dynamically .
Q. What strategies address contradictions in solubility data across experimental studies?
- Solvent screening : Use a Hansen solubility parameter (HSP) approach to identify optimal solvents. For example, polar aprotic solvents (DMSO, DMF) may enhance solubility due to the compound’s amine and hydroxyl groups .
- pH-dependent studies : Solubility in aqueous buffers (pH 3–10) should be tested to model physiological conditions, as the hydrochloride salt may dissociate in basic media .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to estimate passive diffusion rates.
- ADMET prediction tools : Use platforms like SwissADME to forecast bioavailability, CYP450 metabolism, and blood-brain barrier penetration based on logP (calculated ~1.9) and topological polar surface area (TPSA ~60 Ų) .
Q. What experimental designs are suitable for probing its mechanism of action in neurological targets?
- In vitro binding assays : Radioligand competition assays (e.g., [3H]-labeled analogs) to quantify affinity for σ-1 receptors or NMDA modulatory sites .
- Electrophysiology : Patch-clamp studies on neuronal cultures to assess ion channel modulation (e.g., GABA_A or glutamate receptors) .
Methodological Notes
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for cyclohexanol derivatives .
- Contradiction resolution : Replicate experiments under standardized conditions (e.g., ICH Q2(R1) guidelines) to minimize variability .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
